2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Overview
Description
“2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Chemical Reactions
The compound 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is involved in various synthetic routes and chemical reactions, contributing to the development of new chemical entities with potential applications in pharmaceuticals and materials science. Research has explored its role in the synthesis of diverse imidazo[4,5-b]pyridine derivatives, highlighting its versatility and utility in organic chemistry.
One study describes the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids, demonstrating the compound's involvement in the creation of complex molecules through nitration, alkylation, and reaction with itaconic acid. This process exemplifies its utility in synthesizing novel compounds with potential biological activities (Smolyar et al., 2007).
Furthermore, the compound has been utilized in studies focused on halogenation reactions, illustrating its reactivity towards chlorination and bromination, leading to the formation of halogenated derivatives. Such reactions expand the chemical diversity of imidazo[4,5-b]pyridin-2-one derivatives, opening new pathways for the development of molecules with enhanced properties and potential applications (Yutilov et al., 2005).
Molecular Rearrangements and Novel Derivatives
Research has also explored the molecular rearrangements involving this compound, leading to the discovery of new indole and imidazolinone derivatives. Such transformations underscore the compound's role in enabling unexpected chemical pathways and contributing to the synthetic toolbox for creating heterocyclic compounds with potential pharmacological activities (Klásek et al., 2007).
Moreover, studies involving the pseudo-Michael reaction of imidazol-2-amines with this compound have led to the synthesis of imidazo[1,2-a]pyrimidines, demonstrating its utility in generating diverse heterocyclic systems that could serve as key intermediates in pharmaceutical synthesis (Kaczor et al., 2013).
Luminescence and Biological Activity
Additionally, the synthesis of luminescent fused imidazole bicyclic acetic esters showcases the potential application of this compound in materials science, particularly in the development of new luminescent materials. This research highlights its role in advancing the design and synthesis of compounds with novel optical properties (Veltri et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is the Bromodomain and Extra-Terminal motif (BET) proteins . BET proteins are a group of proteins that recognize acetylated lysine residues, such as those on histones. This recognition influences chromatin structure and gene expression .
Mode of Action
This compound acts as an inhibitor of BET protein function by binding to bromodomains . Bromodomains are protein domains that bind acetylated lysine residues. By inhibiting BET proteins, this compound can affect gene expression and influence various cellular processes .
Biochemical Pathways
The inhibition of BET proteins by this compound can affect multiple biochemical pathways. These include pathways involved in cell proliferation, inflammation, and apoptosis . The exact pathways affected can depend on the specific cellular context and the set of genes that are regulated by BET proteins in a given cell type .
Result of Action
The result of the action of this compound is the modulation of gene expression through the inhibition of BET proteins . This can lead to changes in cellular processes such as cell proliferation, inflammation, and apoptosis . The compound is useful in the treatment of diseases and conditions, such as cancer, autoimmune diseases, inflammation, and cardiovascular diseases .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-cyclopropyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-9(16)6-13-8-2-1-5-12-10(8)14(11(13)17)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLORTUNNYJDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)N(C2=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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